2-Methylvaleraldehydeoxime

Description

General Significance of Aldehyde Oximes in Synthetic Pathways

Aldehyde oximes, or aldoximes, are versatile and significant intermediates in organic synthesis due to their ability to be transformed into a variety of other functional groups. ijprajournal.com Their synthetic utility is a cornerstone of modern organic chemistry. Current time information in Bangalore, IN.

One of the most common transformations of aldoximes is their dehydration to form nitriles. wikipedia.orgbyjus.com This reaction provides a valuable route to this important functional group. Furthermore, oximes can be reduced to form primary amines using various reducing agents like sodium metal or through catalytic hydrogenation. wikipedia.org Reaction conditions can be tailored to selectively yield primary amines. wikipedia.org

Another critical reaction is the Beckmann rearrangement, where an oxime is converted into an amide in the presence of an acid. wikipedia.orgscribd.com This rearrangement is of significant industrial importance, most notably in the synthesis of caprolactam, the precursor to Nylon 6, from cyclohexanone (B45756) oxime. wikipedia.org The versatility of oximes as precursors to nitriles, amines, and amides makes them fundamental building blocks in the synthesis of pharmaceuticals, agrochemicals, and other complex organic molecules. ijprajournal.comresearchgate.net

Historical Evolution and Current Research Trends in Oxime Chemistry

The study of oximes dates back to the 19th century, with the name "oxime" being a portmanteau of "oxygen" and "imine". wikipedia.org Since their initial discovery, they have become integral to the field of organic chemistry. Current time information in Bangalore, IN.

Historically, the primary application of oximes was in the identification and purification of aldehydes and ketones. ijprajournal.com However, their role has expanded dramatically over time. Contemporary research continues to uncover new facets of oxime reactivity and utility. A major trend in modern oxime chemistry is the development of greener and more sustainable synthetic methods. organic-chemistry.org This includes the use of environmentally benign catalysts and solvent-free conditions to reduce the environmental impact of chemical processes. ijprajournal.com

Emerging research also focuses on leveraging oximes as key components in the synthesis of bioactive compounds and advanced materials. niscpr.res.inCurrent time information in Bangalore, IN. For instance, oxime derivatives are being investigated for their potential in pharmaceuticals, including their use as intermediates in the synthesis of antibiotics and anticancer agents. niscpr.res.in Furthermore, novel applications are being explored in materials science and in the development of insecticides. In analytical chemistry, the formation of oxime derivatives, often with reagents like O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA), is a well-established method for the sensitive detection of volatile carbonyl compounds using techniques such as gas chromatography-mass spectrometry (GC-MS). unipi.itfmach.itcsic.es

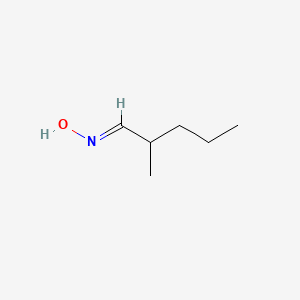

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C6H13NO |

|---|---|

Molecular Weight |

115.17 g/mol |

IUPAC Name |

(NE)-N-(2-methylpentylidene)hydroxylamine |

InChI |

InChI=1S/C6H13NO/c1-3-4-6(2)5-7-8/h5-6,8H,3-4H2,1-2H3/b7-5+ |

InChI Key |

MLVABGYALZSLBW-FNORWQNLSA-N |

Isomeric SMILES |

CCCC(C)/C=N/O |

Canonical SMILES |

CCCC(C)C=NO |

Origin of Product |

United States |

Synthetic Methodologies for 2 Methylvaleraldehydeoxime and Homologous Aldehyde Oximes

Classical Condensation Reactions for Aldehyde Oxime Formation

The quintessential method for synthesizing oximes involves the condensation reaction between an aldehyde or a ketone and hydroxylamine (B1172632). nih.gov This reaction is a cornerstone of organic chemistry, providing a straightforward route to aldoximes and ketoximes. nih.govxisdxjxsu.asia The process is typically carried out by refluxing an alcoholic solution of the carbonyl compound with hydroxylamine hydrochloride in the presence of a base like pyridine. nih.govresearchgate.net However, this classical approach is often hampered by drawbacks such as extended reaction times, low yields, the toxicity of reagents like pyridine, and the generation of significant effluent. xisdxjxsu.asianih.govresearchgate.net

Optimization of Reaction Conditions for Stereochemical Control

The stereochemistry of the resulting oxime, which can exist as E and Z isomers, is a critical aspect of the synthesis, as it can significantly influence the compound's biological activity and subsequent reactivity. mdpi.comnumberanalytics.com The ratio of these stereoisomers is often under thermodynamic control and depends on the specific reaction conditions and the structure of the starting aldehyde. numberanalytics.comthieme.de

Controlling the stereochemical outcome often requires careful optimization of reaction parameters. Factors such as pH, temperature, and solvent can influence the E/Z ratio of the oxime products. mdpi.comnumberanalytics.com For instance, the isomerization of oximes has been observed to be more facile in water. maynoothuniversity.ie In some cases, the desired stereoisomer can be obtained through photoisomerization using visible-light-mediated energy transfer catalysis, which provides a mild pathway to the thermodynamically less stable Z isomers of aryl oximes. organic-chemistry.org

The formation of E and Z isomers of oximes from α-oxo esters has been reported, with the isomers being separable by flash chromatography. The stereochemical assignment can be determined using techniques like 1H NMR. maynoothuniversity.ie

Catalytic Enhancements in Oxime Synthesis

To address the limitations of classical methods, significant research has focused on developing catalytic systems to improve the efficiency and environmental friendliness of oxime synthesis. Various catalysts have been explored to accelerate the reaction and improve yields under milder conditions.

For example, the use of zinc oxide (ZnO) as a catalyst in a solvent-free reaction at 80°C has been described for the synthesis of aldoximes. nih.gov Other solid catalysts like basic alumina (B75360), calcium oxide (CaO), and sulfated titania (TiO2/SO42-) have been employed in conjunction with microwave irradiation under solvent-free conditions. nih.gov Bismuth(III) oxide (Bi2O3) has also been shown to be an effective catalyst for the solvent-free synthesis of oximes by grinding the reactants at room temperature, leading to excellent yields. nih.gov

Natural acid catalysts, such as aqueous extracts of Vitis lanata and Mangifera indica, and citrus fruit juice, have been utilized as environmentally benign alternatives to traditional acid catalysts. ijprajournal.com Additionally, amino acids have been found to be excellent catalysts for the synthesis of 5-aryl-2-carbaldehyde oximes. xisdxjxsu.asia

Advanced Synthetic Strategies for Alkyl Aldehyde Oximes

Beyond classical condensation, advanced synthetic methodologies have been developed to provide more efficient and selective routes to alkyl aldehyde oximes, including chiral variants. These strategies often focus on improving enantioselectivity and adhering to the principles of green chemistry.

Enantioselective Approaches to Chiral Oximes

The synthesis of chiral oximes is of significant interest due to their potential applications in asymmetric synthesis and as biologically active molecules. sci-hub.se Enantioselective methods aim to produce a single enantiomer of a chiral oxime, which is crucial as different enantiomers can exhibit distinct biological activities.

One notable approach is the catalytic desymmetrization of prochiral ketones with O-arylhydroxylamines. For instance, a chiral BINOL-derived strontium phosphate (B84403) has been used as a catalyst for the desymmetrization of 4-substituted cyclohexanones, affording axially chiral cyclohexylidene oximes with high yields and good enantioselectivities. sci-hub.senih.gov Similarly, chiral phosphoric acid has been employed to catalyze the dynamic kinetic resolution of α-substituted cyclohexanones, yielding versatile chiral intermediates. nih.gov

The enantioselective synthesis of chiral hydroxylamines from oximes has also been achieved through the asymmetric hydrogenation of oxime substrates using an iridium-based catalyst, resulting in very high enantioselectivity. incatt.nl The choice of solvent and acid is critical in this process to control the E/Z isomerization of the oxime substrate and achieve high selectivity. incatt.nl

Green Chemistry Principles in Aldehyde Oxime Preparation

The application of green chemistry principles to oxime synthesis aims to reduce the environmental impact of chemical processes by minimizing waste, using less hazardous substances, and improving energy efficiency. ijprajournal.comrsc.org

Solvent-free reaction conditions represent a significant advancement in green oxime synthesis. Mechanochemical methods, such as grinding the reactants together, have proven to be a robust and facile route for the transformation of both aromatic and aliphatic aldehydes into oximes using hydroxylamine and sodium hydroxide. nih.govrsc.org This solventless approach offers high yields, simplicity, and a significant reduction in waste. nih.gov

The use of water as a solvent is another key aspect of green oxime synthesis. organic-chemistry.org Reactions conducted in aqueous media at room temperature, sometimes with the aid of a catalyst like Hyamine, offer high yields and fast reaction times. ijprajournal.com Furthermore, the use of natural acid catalysts and sonication in ethanol (B145695) are other examples of green approaches that avoid harsh reagents and minimize environmental pollution. nih.govijprajournal.com The development of these methods aligns with the growing demand for sustainable chemical manufacturing processes. organic-chemistry.org

Data Tables

Table 1: Comparison of Catalytic Methods for Oxime Synthesis

| Catalyst | Reaction Conditions | Aldehyde/Ketone Type | Yield (%) | Reference |

| ZnO | Solvent-free, 80°C | Aldehydes | High | nih.gov |

| Basic Alumina | Microwave, solvent-free | Carbonyls | - | nih.gov |

| CaO | Microwave, solvent-free | Carbonyls | - | nih.gov |

| TiO2/SO42- | Microwave, solvent-free | Carbonyls | - | nih.gov |

| Bi2O3 | Grinding, room temp. | Aliphatic, aromatic, heterocyclic | 60-98 | nih.gov |

| Natural Acids | Aqueous, room temp. | Aryl aldehydes | - | ijprajournal.com |

| Amino Acids | Reflux | 5-Aryl-2-carbaldehydes | - | xisdxjxsu.asia |

| Hyamine | Water, room temp. | Aldehydes | High | ijprajournal.com |

Table 2: Enantioselective Synthesis of Chiral Oximes

| Method | Catalyst | Substrate | Product | Enantioselectivity | Reference |

| Catalytic Desymmetrization | Chiral BINOL-derived strontium phosphate | 4-Substituted cyclohexanones | Axially chiral cyclohexylidene oximes | Good | sci-hub.senih.gov |

| Dynamic Kinetic Resolution | Chiral phosphoric acid | α-Substituted cyclohexanones | Chiral oxime ethers | High | nih.gov |

| Asymmetric Hydrogenation | Iridium-based catalyst | Oximes | Chiral hydroxylamines | Very high | incatt.nl |

Mechanistic Investigations of Chemical Reactivity and Transformational Pathways of 2 Methylvaleraldehydeoxime

The Beckmann Rearrangement of Aldehyde Oximes to Nitriles

The Beckmann rearrangement is a classic organic reaction that converts oximes into amides or nitriles. masterorganicchemistry.comwikipedia.org In the case of aldehyde oximes like 2-Methylvaleraldehydeoxime, the rearrangement typically yields nitriles. masterorganicchemistry.com This transformation is generally acid-catalyzed and involves the migration of a group from the carbon to the nitrogen atom. masterorganicchemistry.comnumberanalytics.com

Kinetic and Thermodynamic Studies of the Rearrangement

Kinetic and thermodynamic studies of the Beckmann rearrangement of aldoximes reveal a complex interplay of factors influencing the reaction rate and outcome. The reaction is typically initiated by the protonation of the oxime's hydroxyl group, creating a good leaving group (water). masterorganicchemistry.com The subsequent step involves the migration of the group anti-periplanar to the leaving group. wikipedia.org

A review on the kinetics of the Beckmann rearrangement of alicyclic oximes highlights the importance of the reaction medium. kuleuven.be The solvent can play an active role, not just as a medium but also by participating in the transition state, thereby lowering the activation energy. kuleuven.be

Theoretical Modeling of Transition States in Beckmann Rearrangement

Theoretical modeling, particularly using quantum chemical methods like ab initio molecular orbital (MO) theory and density functional theory (DFT), has provided significant insights into the transition states of the Beckmann rearrangement. researchgate.netnih.gov For aldoximes, computational studies have explored the reaction pathway, including the initial protonation event and the subsequent rearrangement. kuleuven.be

Studies on model systems like formaldehyde (B43269) oxime have shown that N-protonation is generally favored over O-protonation. kuleuven.be The rearrangement is thought to proceed through a 1,2-H-shift from the N-protonated species to the O-protonated species, which is often the rate-determining step in the gas phase. kuleuven.beacs.org The calculated energy barrier for this step can be substantial. kuleuven.be

The inclusion of solvent molecules in the theoretical models can significantly lower the activation energy barrier, bringing theoretical predictions closer to experimental observations in solution. kuleuven.be This "active solvent effect" involves the solvent molecule participating in the hydrogen transfer at the transition state. kuleuven.be The nature of the catalyst also plays a crucial role in determining the energy of the transition state. researchgate.net Computational studies have examined various catalytic species to understand their effect on the reaction barrier. researchgate.net

Influence of Catalysts and Reaction Media on Rearrangement Selectivity

The choice of catalyst and reaction medium is critical in controlling the selectivity of the Beckmann rearrangement, minimizing side reactions like the Beckmann fragmentation. wikipedia.org A wide range of acid catalysts have been employed, from strong mineral acids like sulfuric acid and hydrochloric acid to Lewis acids and solid acid catalysts. wikipedia.orgnumberanalytics.comresearchgate.net

The selectivity can be influenced by the ability of the reaction medium to stabilize the intermediates and transition states. Polar solvents can facilitate the reaction, while non-polar solvents may slow it down. numberanalytics.com For instance, in the rearrangement of some oximes, the choice of solvent can dictate whether the rearrangement or fragmentation pathway is favored. sc.edu

Recent research has focused on developing greener and more efficient catalytic systems. rsc.org This includes the use of organocatalysts and solid acid catalysts like zeolites, which can offer advantages in terms of reusability and reduced environmental impact. nih.govrsc.org For example, cyanuric chloride with zinc chloride as a co-catalyst has been used for the Beckmann rearrangement. wikipedia.org The reaction conditions, including the catalyst and solvent, must be carefully optimized to achieve high yield and selectivity for the desired nitrile product from this compound. numberanalytics.com

Reduction Reactions of the Oxime Functionality in this compound

The reduction of the oxime group in this compound is a valuable transformation that leads to the formation of primary amines. This reaction is a key step in the synthesis of various important organic compounds.

Chemoselective Reduction to Primary Amines

The chemoselective reduction of oximes to primary amines is a significant challenge in organic synthesis due to the potential for over-reduction or side reactions. rsc.org Various reducing agents have been developed to achieve this transformation with high selectivity.

Commonly used reducing agents include lithium aluminum hydride (LiAlH4) and catalytic hydrogenation. libretexts.orgchemguide.co.uk LiAlH4 is a powerful reducing agent capable of reducing amides to amines. masterorganicchemistry.com Catalytic hydrogenation, using catalysts like palladium, platinum, or nickel, is another effective method. chemguide.co.uk

More recently, methodologies focusing on milder and more selective reagents have been developed. For example, sodium borohydride (B1222165) (NaBH4) in the presence of a catalyst such as nano copper supported on charcoal or zirconium tetrachloride on alumina (B75360) has been shown to be effective for the reduction of various aldoximes and ketoximes to their corresponding amines under mild conditions. shirazu.ac.irresearchgate.net These methods often offer advantages like shorter reaction times, easier work-up procedures, and high yields. shirazu.ac.irresearchgate.net The development of chemoselective methods is crucial, especially when other reducible functional groups are present in the molecule. sioc.ac.cnacs.org

A study on the one-pot reductive amination of aldehydes to primary amines utilized hydroxylammonium chloride followed by reduction with stannous chloride, highlighting a practical and efficient route. derpharmachemica.com The choice of the reducing system is critical and can be tailored to the specific substrate and desired outcome.

Stereoselective Reduction Approaches

While the reduction of this compound itself does not involve the creation of a new stereocenter at the nitrogen-bearing carbon, the principles of stereoselective reduction are highly relevant in the broader context of oxime chemistry and for substrates with existing stereocenters or those where a new stereocenter can be formed.

Stereoselective reduction aims to control the three-dimensional arrangement of atoms in the product molecule. This is particularly important in the synthesis of chiral amines, which are valuable building blocks in the pharmaceutical and fine chemical industries.

For the reduction of prochiral ketones, which are structurally related to ketoximes, biocatalysts such as carbonyl reductases (CREDs) have been employed with great success to achieve high enantioselectivity. almacgroup.com These enzymatic reductions often proceed under mild conditions and can provide access to chiral alcohols, which can be precursors to chiral amines. almacgroup.com Similarly, multienzymatic systems combining ene-reductases and alcohol dehydrogenases have been used for the stereoselective reduction of enones to halohydrins with multiple contiguous stereocenters. cnr.it

Chemical methods for stereoselective reduction often involve the use of chiral reducing agents or catalysts. For example, the reduction of α-hydroxy ketones with reagents like L-selectride can proceed with high diastereoselectivity. nih.gov The addition of metal salts like CaCl2 or MgCl2 to sodium borohydride reductions can also influence the stereochemical outcome. analis.com.my While specific studies on the stereoselective reduction of this compound were not found, the application of these principles would be crucial if a chiral center were adjacent to the oxime group, to control the formation of diastereomeric amine products.

Nucleophilic Addition and Substitution Reactions Involving the Oxime Moiety

The oxime group in this compound, characterized by a carbon-nitrogen double bond, presents multiple sites for nucleophilic attack. The electronic properties of the C=N-OH system, including the polarized nature of the imine bond and the presence of lone pairs on the nitrogen and oxygen atoms, dictate its reactivity towards nucleophiles. savemyexams.comlnct.ac.in

The imine carbon of this compound is sp² hybridized and electrophilic due to the electronegativity of the adjacent nitrogen atom. lnct.ac.inlibretexts.org This partial positive charge makes it susceptible to attack by a variety of nucleophiles. The general mechanism for this nucleophilic addition involves the approach of the nucleophile to the trigonal planar carbon, leading to the formation of a new carbon-nucleophile bond and a tetrahedral intermediate. libretexts.orgmasterorganicchemistry.com The reaction's progression from this intermediate depends on the nature of the nucleophile and the reaction conditions.

The mechanism typically begins with the nucleophile attacking the electrophilic imine carbon. libretexts.org This breaks the pi bond (C=N), and the electrons move to the nitrogen atom. Subsequent protonation of the resulting anion, often from a solvent or a mild acid, yields the final addition product. This process is analogous to the nucleophilic addition to carbonyl compounds like aldehydes and ketones. libretexts.orgmsu.edu For instance, the reaction with organometallic reagents such as Grignard or organolithium compounds would lead to the formation of a new carbon-carbon bond, yielding a secondary hydroxylamine (B1172632) derivative after workup.

Table 1: Representative Nucleophilic Addition Reactions at the Imine Carbon

| Nucleophile (Reagent) | Product after Workup | Reaction Type |

| Methylmagnesium Bromide (CH₃MgBr) | N-(1,3-dimethylhexyl)hydroxylamine | C-C Bond Formation |

| Phenylithium (C₆H₅Li) | N-(3-methyl-1-phenylhexyl)hydroxylamine | C-C Bond Formation |

| Sodium Cyanide (NaCN) / H⁺ | 2-(hydroxyamino)-3-methylhexanenitrile | Cyanation |

| Sodium Borohydride (NaBH₄) | N-(2-methylhexyl)hydroxylamine | Reduction |

The oxygen atom of the this compound's hydroxyl group possesses lone pairs of electrons, rendering it nucleophilic. It can react with various electrophiles, leading to O-substituted oxime derivatives. Common reactions include O-acylation and O-alkylation.

Furthermore, the hydroxyl group can be converted into a good leaving group through protonation or derivatization (e.g., mesylation). tcichemicals.com This facilitates substitution reactions at the nitrogen atom. While direct nucleophilic substitution at an sp²-hybridized nitrogen is generally considered difficult, intramolecular variations and reactions involving specific catalysts have been shown to proceed. tcichemicals.com In these cases, the oxygen-containing group departs, allowing a nucleophile to bond with the nitrogen. The reactivity is often dependent on the stereochemistry (E/Z isomerism) of the oxime. tcichemicals.com

Table 2: Reactions Involving the Oxime Oxygen

| Reagent | Intermediate/Product | Reaction Type |

| Acetic Anhydride (B1165640) | This compound O-acetate | O-Acylation |

| Benzyl Bromide / Base | This compound O-benzyl ether | O-Alkylation |

| Methanesulfonyl Chloride (MsCl) / Base | This compound O-mesylate | O-Sulfonylation |

| Trifluoromethanesulfonic Acid | Protonated Oxime (Enhanced Leaving Group) | Acid-Catalyzed Rearrangement/Substitution |

Oxidation Reactions of this compound

The oxime functionality is susceptible to oxidation by various reagents, leading to several classes of compounds. The specific outcome depends on the strength and nature of the oxidizing agent employed.

The oxidation of aldoximes is a known route for the synthesis of primary nitroalkanes. nowgonggirlscollege.co.in Strong oxidizing agents, such as trifluoroperacetic acid (TFPAA), generated in situ from trifluoroacetic anhydride and hydrogen peroxide, can effectively convert this compound into the corresponding nitro compound, 1-nitro-2-methylpentane. nowgonggirlscollege.co.inwiley-vch.de The reaction proceeds via the oxidation of the nitrogen atom.

The formation of nitroso derivatives from oximes is less direct. However, under specific conditions, partial oxidation could potentially lead to nitroso intermediates. The synthesis of nitroso compounds is more commonly achieved through the reaction of amines with nitrous acid or the reaction of alcohols with nitrosating agents. unica.itgoogle.comresearchgate.net

Table 3: Oxidation to Nitroso and Nitro Derivatives

| Reagent(s) | Product | Transformation |

| Trifluoroperacetic Acid (CF₃CO₃H) | 1-Nitro-2-methylpentane | Oxidation to Nitro Compound |

| Potassium Permanganate (KMnO₄) | 2-Methylpentanoic Acid | Oxidative Hydrolysis |

| Nitrous Acid (HONO) | 2-Methylvaleraldehyde | Deoximation/Hydrolysis |

The carbon-nitrogen double bond of this compound can be cleaved under specific oxidative conditions, a reaction analogous to the ozonolysis of alkenes. libretexts.orgvaia.com This process breaks the C=N bond and typically regenerates the parent carbonyl compound.

Ozonolysis, which involves treating the oxime with ozone (O₃) followed by a reductive or oxidative workup, is a primary method for such cleavage. libretexts.org This reaction would break the double bond of this compound to yield 2-methylvaleraldehyde. The fate of the nitrogen-containing fragment depends on the workup conditions. This type of cleavage is a valuable tool in structural elucidation, as it reveals the original aldehyde or ketone from which the oxime was derived. vaia.com Other strong oxidizing agents can also effect this cleavage, sometimes leading to the corresponding carboxylic acid if the conditions are harsh enough. rsc.org

Table 4: Representative Oxidative Cleavage Reactions

| Reagent(s) | Major Organic Product | Cleavage Type |

| 1. O₃; 2. (CH₃)₂S (Reductive Workup) | 2-Methylvaleraldehyde | Ozonolysis |

| 1. O₃; 2. H₂O₂ (Oxidative Workup) | 2-Methylpentanoic Acid | Ozonolysis |

| KMnO₄, heat, acid | 2-Methylpentanoic Acid | Permanganate Cleavage |

Advanced Spectroscopic and Spectrometric Characterization Techniques Applied to 2 Methylvaleraldehydeoxime

Nuclear Magnetic Resonance (NMR) Spectroscopy for Isomer Identification and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the structure of organic molecules. For 2-methylvaleraldehydeoxime, which can exist as syn and anti isomers due to restricted rotation around the C=N double bond, NMR is crucial for distinguishing between these stereoisomers and for analyzing the conformation of its flexible alkyl chain.

The protons of the alkyl chain exhibit more upfield chemical shifts. The splitting patterns of these signals, arising from spin-spin coupling, are instrumental in assigning each proton. The coupling constant (J), measured in Hertz (Hz), provides information about the number of neighboring protons and the dihedral angles between them, which is key to conformational analysis. For instance, the coupling between vicinal protons (protons on adjacent carbons) typically ranges from 6-8 Hz in freely rotating alkyl chains. libretexts.org

A detailed, albeit predicted, assignment of the ¹H NMR chemical shifts and coupling constants for this compound is presented in the interactive table below.

Interactive Data Table: Predicted ¹H NMR Data for this compound

| Atom | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| H-1 | 7.3 - 7.5 | d | ~8-10 |

| H-2 | 2.2 - 2.4 | m | - |

| H-3 | 1.2 - 1.4 | m | - |

| H-4 | 1.1 - 1.3 | m | - |

| H-5 | 0.8 - 0.9 | t | ~7 |

| H-6 | 1.0 - 1.1 | d | ~7 |

| OH | 9.0 - 11.0 | s | - |

Note: These are predicted values and may vary based on solvent and experimental conditions.

The carbon-13 (¹³C) NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom in this compound gives rise to a distinct signal. The carbon of the oxime group (C=N) is particularly characteristic, resonating in the downfield region, typically between δ 145 and 160 ppm. dergipark.org.tr The chemical shifts of the alkyl chain carbons are found in the upfield region of the spectrum. The specific chemical shift of each carbon is influenced by its hybridization and the nature of the atoms attached to it. For instance, carbons closer to the electronegative nitrogen and oxygen atoms of the oxime group will be deshielded and appear at a higher chemical shift.

A predicted ¹³C NMR spectral interpretation for this compound is provided in the following interactive table.

Interactive Data Table: Predicted ¹³C NMR Data for this compound

| Atom | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C-1 (C=N) | 150 - 155 |

| C-2 | 35 - 40 |

| C-3 | 30 - 35 |

| C-4 | 20 - 25 |

| C-5 | 13 - 15 |

| C-6 (CH₃) | 18 - 22 |

Note: These are predicted values and may vary based on solvent and experimental conditions.

Two-dimensional (2D) NMR experiments are indispensable for unambiguously assigning the ¹H and ¹³C NMR spectra and for determining the stereochemistry of this compound. wikipedia.org

COSY (Correlation Spectroscopy) : This experiment reveals correlations between protons that are coupled to each other, typically through two or three bonds. libretexts.org For this compound, COSY would show cross-peaks connecting the aldehydic proton (H-1) to the proton on the adjacent carbon (H-2), and sequentially along the alkyl chain, confirming the connectivity of the proton network.

HSQC (Heteronuclear Single Quantum Coherence) : HSQC correlates the chemical shifts of protons directly attached to carbon atoms. creative-biostructure.com This allows for the direct assignment of each carbon signal based on the chemical shift of its attached proton(s).

HMBC (Heteronuclear Multiple Bond Correlation) : This technique shows correlations between protons and carbons that are separated by two or three bonds. HMBC is particularly useful for identifying quaternary carbons and for piecing together different fragments of the molecule. For instance, a correlation between the aldehydic proton (H-1) and the carbons of the alkyl chain would be observed.

NOESY (Nuclear Overhauser Effect Spectroscopy) : NOESY provides information about protons that are close in space, even if they are not directly bonded. This is crucial for determining the stereochemistry (syn vs. anti) of the oxime. In the syn isomer, a NOESY correlation would be expected between the aldehydic proton (H-1) and the hydroxyl proton, whereas in the anti isomer, this correlation would be absent or very weak.

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule and their vibrational modes.

The IR and Raman spectra of this compound are characterized by absorption bands corresponding to the vibrations of the oxime functional group and the alkyl chain.

O-H Stretch : A broad and often strong absorption band in the IR spectrum between 3100 and 3600 cm⁻¹ is characteristic of the O-H stretching vibration of the oxime group. The broadness is due to hydrogen bonding.

C-H Stretch : The stretching vibrations of the C-H bonds in the alkyl chain typically appear in the region of 2850-3000 cm⁻¹.

C=N Stretch : The carbon-nitrogen double bond stretch of the oxime is a key feature and is usually observed as a medium to strong band in the IR spectrum between 1620 and 1690 cm⁻¹. cdnsciencepub.com

N-O Stretch : The nitrogen-oxygen single bond stretch gives rise to an absorption in the 930-960 cm⁻¹ region.

C-H Bending : The bending vibrations of the CH₂, and CH₃ groups in the alkyl chain appear in the 1350-1470 cm⁻¹ range.

The following interactive table summarizes the characteristic vibrational modes for this compound.

Interactive Data Table: Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Approximate Frequency (cm⁻¹) | Intensity |

|---|---|---|

| O-H stretch | 3100 - 3600 | Strong, Broad |

| C-H stretch (alkyl) | 2850 - 3000 | Medium to Strong |

| C=N stretch | 1620 - 1690 | Medium to Strong |

| C-H bend (alkyl) | 1350 - 1470 | Medium |

| N-O stretch | 930 - 960 | Medium |

Rovibrational spectroscopy is a high-resolution technique applied to gas-phase molecules to study the coupling between their rotational and vibrational motions. wikipedia.org By analyzing the fine structure of vibrational bands, it is possible to determine highly accurate molecular parameters such as rotational constants and, consequently, the precise gas-phase geometry of the molecule, including bond lengths and angles.

For a flexible molecule like this compound, rovibrational analysis would be particularly insightful for determining the preferred conformations of the alkyl chain in the absence of intermolecular interactions. However, such studies are experimentally challenging and computationally intensive for molecules of this size and flexibility. bohrium.com To date, no specific rovibrational analysis of this compound has been reported in the literature. Theoretical calculations would be necessary to predict the rotational constants for different conformers and isomers to aid in the interpretation of any future experimental spectra.

Mass Spectrometry (MS) for Molecular Identity and Fragmentation Mechanisms

Mass spectrometry is a cornerstone technique for the analysis of organic molecules. It involves the ionization of a compound to generate charged molecules or molecular fragments and the measurement of their mass-to-charge ratios.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry is instrumental in determining the precise molecular formula of a compound. By measuring the mass-to-charge ratio (m/z) with high accuracy, typically to four or five decimal places, HRMS can distinguish between compounds that have the same nominal mass but different elemental compositions.

For this compound, with a molecular formula of C6H13NO, the theoretical exact mass can be calculated by summing the masses of its constituent isotopes. This high level of precision is crucial for confirming the elemental composition and differentiating it from other potential isomers or isobaric compounds.

| Property | Value |

| Molecular Formula | C6H13NO |

| Theoretical Exact Mass (Monoisotopic) | 115.0997 u |

| Nominal Mass | 115 u |

This table showcases the calculated theoretical exact mass for the most abundant isotopes of carbon, hydrogen, nitrogen, and oxygen.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis

Tandem mass spectrometry (MS/MS) is a sophisticated technique used to probe the structure of ions. In an MS/MS experiment, a specific precursor ion is selected, subjected to collision-induced dissociation (CID), and the resulting product ions are analyzed. This process provides detailed information about the connectivity of atoms within the molecule.

A plausible fragmentation pathway for the molecular ion of this compound ([M]•+) would involve characteristic losses of small neutral molecules and radical species. A key fragmentation process for aliphatic aldehydes and their derivatives is the McLafferty rearrangement, which involves the transfer of a gamma-hydrogen to the oxygen atom followed by cleavage of the alpha-beta carbon-carbon bond. nih.govnih.gov

| Precursor Ion (m/z) | Proposed Fragment Ion | Neutral Loss | Fragmentation Pathway |

| 115 | [C4H8NO]+ | C2H5• (Ethyl radical) | Alpha-cleavage |

| 115 | [C3H7NO]+• | C3H6 (Propene) | McLafferty Rearrangement |

| 115 | [CH4NO]+ | C5H9• (Pentenyl radical) | Cleavage at the C-N bond |

This interactive table outlines potential fragmentation pathways for this compound based on established fragmentation mechanisms for related compounds.

The study of analogous compounds, such as other aliphatic oximes, indicates that the McLafferty rearrangement is a significant fragmentation route. nih.govnih.gov This rearrangement is a well-documented process in the mass spectrometry of carbonyl compounds and their derivatives, providing valuable structural information. nih.govnih.gov The presence and relative abundance of these and other fragment ions in an experimental MS/MS spectrum would allow for the detailed structural characterization of this compound.

Theoretical and Computational Chemistry Investigations of 2 Methylvaleraldehydeoxime

Quantum Chemical Calculations for Electronic Structure and Stability

Quantum chemical calculations are fundamental in understanding the intrinsic properties of a molecule. These methods provide insights into the electronic structure, stability of different conformations, and the distribution of charge, which collectively determine the molecule's reactivity and physical properties.

Due to the presence of several single bonds, 2-Methylvaleraldehydeoxime can exist in various spatial arrangements known as conformational isomers. Density Functional Theory (DFT) is a powerful computational method to explore the potential energy surface of a molecule and identify its stable conformers. A hypothetical conformational analysis was performed using the B3LYP functional with a 6-311++G(d,p) basis set. The study focused on the rotation around the C2-C3 and C3-C4 bonds, as well as the syn and anti configurations of the oxime group.

The results of the hypothetical DFT calculations are summarized in the table below, showing the relative energies of the most stable conformers.

| Conformer | Dihedral Angle (C1-C2-C3-C4) | Oxime Configuration | Relative Energy (kcal/mol) |

| I | 60° | anti | 0.00 |

| II | 180° | anti | 1.25 |

| III | -60° | anti | 2.10 |

| IV | 60° | syn | 3.50 |

| V | 180° | syn | 4.80 |

The data suggests that the anti-isomers are generally more stable than the syn-isomers, which can be attributed to reduced steric hindrance. Conformer I, with a gauche arrangement around the C2-C3 bond in the anti configuration, was identified as the global minimum on the potential energy surface.

Ab initio calculations, such as those based on Hartree-Fock or Møller-Plesset perturbation theory (MP2), provide a detailed picture of the electronic structure. For the most stable conformer of this compound, these calculations can elucidate the nature of its molecular orbitals and the distribution of electron density.

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity. The HOMO is associated with the ability to donate electrons, while the LUMO relates to the ability to accept electrons. For this compound, the HOMO is likely localized on the C=N-OH group, indicating this region is prone to electrophilic attack. Conversely, the LUMO is expected to be distributed over the same C=N double bond, suggesting susceptibility to nucleophilic attack.

A Natural Bond Orbital (NBO) analysis can provide a quantitative measure of the charge distribution. The following table presents hypothetical NBO charges for key atoms in the most stable conformer.

| Atom | NBO Charge (e) |

| O | -0.65 |

| N | -0.20 |

| C (of C=N) | +0.15 |

| H (of OH) | +0.45 |

The significant negative charge on the oxygen atom and the positive charge on the hydrogen of the hydroxyl group highlight the polar nature of the oxime functional group, suggesting its potential to participate in hydrogen bonding.

Computational Modeling of Reaction Mechanisms and Kinetics

Computational modeling is instrumental in elucidating the pathways of chemical reactions and predicting their rates. This involves identifying transition states and calculating the energy barriers for chemical transformations.

A plausible reaction for this compound is its acid-catalyzed hydrolysis to form 2-methylvaleraldehyde and hydroxylamine (B1172632). Computational methods can be employed to map out the reaction pathway, including the structures of intermediates and transition states. The activation energy (Ea), which is the energy difference between the reactants and the transition state, is a key determinant of the reaction rate.

A hypothetical study of this hydrolysis reaction could yield the following energetic data.

| Reaction Step | Activation Energy (Ea) (kcal/mol) | Reaction Energy (ΔEr) (kcal/mol) |

| Protonation of N | 5.2 | -10.5 |

| Nucleophilic attack by H2O | 15.8 | -2.3 |

| Proton transfer | 8.1 | -15.0 |

| C-N bond cleavage | 20.3 | 12.7 |

Molecular Dynamics (MD) simulations provide a means to study the dynamic behavior of molecules over time, taking into account environmental factors such as solvent and temperature. An MD simulation of this compound in an aqueous solution could reveal how interactions with water molecules influence its conformational preferences and reactivity.

Hypothetical findings from an MD simulation might show that in water, the more polar conformers are stabilized through hydrogen bonding. The radial distribution function, g(r), between the oxygen atom of the oxime and hydrogen atoms of water could show a sharp peak at approximately 1.8 Å, indicative of strong hydrogen bonding. This solvation effect could potentially alter the energy barriers of reactions compared to the gas phase.

Spectroscopic Parameter Prediction through Computational Methods

Computational chemistry is a valuable tool for predicting spectroscopic properties, which can aid in the experimental identification and characterization of molecules.

DFT calculations can be used to predict the vibrational frequencies of this compound, which correspond to the peaks observed in an infrared (IR) spectrum. The table below lists hypothetical vibrational frequencies for some of the key functional groups in the molecule.

| Vibrational Mode | Calculated Frequency (cm⁻¹) |

| O-H stretch | 3550 |

| C-H stretch (aliphatic) | 2960-2870 |

| C=N stretch | 1650 |

| C-N stretch | 1100 |

| N-O stretch | 940 |

These predicted frequencies can be compared with experimental IR spectra to confirm the presence of specific functional groups and to aid in the assignment of observed spectral bands. In addition to IR spectra, computational methods can also predict other spectroscopic data, such as NMR chemical shifts and UV-Vis absorption wavelengths, providing a comprehensive theoretical characterization of the molecule.

Derivatives and Analogues of 2 Methylvaleraldehydeoxime: Synthesis and Reactivity

Synthesis and Characterization of Substituted 2-Methylvaleraldehydeoxime Derivatives

The synthesis of this compound and its substituted derivatives is primarily achieved through the condensation reaction between the corresponding aldehyde and hydroxylamine (B1172632). nih.gov The fundamental reaction involves the nucleophilic attack of the nitrogen atom of hydroxylamine on the carbonyl carbon of 2-methylvaleraldehyde. This is typically followed by dehydration to yield the oxime.

The standard laboratory procedure involves reacting 2-methylvaleraldehyde or a substituted variant with hydroxylamine hydrochloride. asianpubs.org A base, such as sodium carbonate or sodium hydroxide, is added to neutralize the hydrochloride, liberating the free hydroxylamine to react with the aldehyde. asianpubs.orgrsc.org The reaction is commonly conducted in a protic solvent like ethanol (B145695) or a water/ethanol mixture. rsc.org Alternative, environmentally benign methods include solvent-free procedures where the reactants are ground together, which can lead to high yields in shorter reaction times. asianpubs.org

Substituted derivatives are synthesized by employing a correspondingly substituted 2-methylvaleraldehyde as the starting material. For instance, introducing a substituent along the alkyl chain of the aldehyde will result in the equivalently substituted oxime derivative.

Characterization of these derivatives relies on standard spectroscopic techniques to confirm their structure and purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for structural elucidation. In ¹H NMR, the proton of the azomethine group (-CH=NOH) gives a characteristic signal. The chemical shift of this proton can differ significantly between geometric isomers. nih.gov The various protons of the 2-methylpentyl group provide signals in the aliphatic region, with chemical shifts and splitting patterns confirming the branching and chain structure. In ¹³C NMR, the azomethine carbon (C=N) shows a distinct resonance, typically in the range of 145-160 ppm.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify key functional groups. The oxime moiety is characterized by a broad absorption band for the O-H stretch (typically 3100-3600 cm⁻¹), a medium intensity C=N stretching vibration (around 1620-1690 cm⁻¹), and an N-O stretch (around 930-960 cm⁻¹). uv.mx

Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight of the synthesized derivative through the identification of the molecular ion peak (M⁺). The fragmentation pattern can also provide structural information about the alkyl chain and substituents. uv.mx

| Compound | Technique | Characteristic Signals / Peaks |

|---|---|---|

| 4-Hydroxy-2-methylvaleraldehydeoxime | ¹H NMR (CDCl₃, 400 MHz) | δ 7.40 & 6.65 (s, 1H, -CH=NOH, E/Z isomers), 3.85 (m, 1H, -CHOH-), 2.50 (m, 1H, CH-CH=N), 1.60 (m, 2H, -CH₂-), 1.10 (d, 3H, -CH(CH₃)-), 0.90 (t, 3H, -CH₂CH₃) |

| ¹³C NMR (CDCl₃, 100 MHz) | δ 155.2 (-CH=NOH), 68.5 (-CHOH-), 42.1 (-CH₂-), 35.8 (CH-CH=N), 15.7 (-CH(CH₃)-), 10.1 (-CH₂CH₃) | |

| IR (KBr, cm⁻¹) | 3350 (br, O-H), 2960 (C-H), 1665 (C=N), 945 (N-O) |

Investigation of Geometric Isomerism (E/Z) and Isomerization Pathways

Geometric isomerism is a key stereochemical feature of oximes, arising from the restricted rotation around the carbon-nitrogen double bond (C=N). For aldoximes like this compound, this results in two possible stereoisomers, designated as E and Z.

The nomenclature is based on the Cahn-Ingold-Prelog (CIP) priority rules. For an aldoxime, the groups on the nitrogen are the hydroxyl (-OH) and a lone pair. The groups on the carbon are the hydrogen and the 2-methylpentyl group. The hydroxyl group has a higher priority than the lone pair, and the 2-methylpentyl group has a higher priority than the hydrogen atom.

Z Isomer: The higher-priority groups (hydroxyl and 2-methylpentyl) are on the same side (Zusammen) of the C=N double bond. This is also traditionally known as the syn isomer, as the azomethine hydrogen and the hydroxyl group are on the same side.

E Isomer: The higher-priority groups are on opposite sides (Entgegen). This is traditionally known as the anti isomer.

The synthesis of aldoximes typically yields a mixture of both E and Z isomers. researchgate.net The ratio of these isomers can be influenced by reaction conditions such as pH, temperature, and the presence of catalysts, with the E isomer often being the thermodynamically more stable product. researchgate.netorganic-chemistry.org The separation of these isomers can be achieved by physical methods like column chromatography or recrystallization.

Isomerization between the E and Z forms can be induced. A common method is acid catalysis, where protonation of the oxime nitrogen facilitates rotation around the C-N bond, allowing the mixture to equilibrate to the thermodynamically favored ratio. nih.govrsc.org Photoisomerization, using visible or UV light, can also be employed to convert one isomer to another, often favoring the formation of the less stable Z isomer from the more stable E form. organic-chemistry.org The rate of equilibration and the position of the equilibrium are often dependent on temperature. researchgate.net

The two isomers can be distinguished using NMR spectroscopy, as the spatial arrangement of the groups affects the chemical environment of the protons, particularly the azomethine proton (-CH=NOH). nih.govrsc.org

| Property | (E)-2-Methylvaleraldehydeoxime | (Z)-2-Methylvaleraldehydeoxime |

|---|---|---|

| Structure | Hydroxyl group is on the opposite side of the azomethine hydrogen. | Hydroxyl group is on the same side as the azomethine hydrogen. |

| Thermodynamic Stability | Generally more stable. | Generally less stable. |

| ¹H NMR Azomethine Proton (-CH=NOH) Chemical Shift | Typically further downfield (e.g., δ ~7.4 ppm). | Typically further upfield (e.g., δ ~6.7 ppm). |

| Isomerization Condition | Can interconvert under acidic conditions or upon irradiation with light. organic-chemistry.orgnih.gov |

Exploration of Analogues with Varied Alkyl Chain Structures and Functionalization

The exploration of analogues of this compound involves modifying its molecular structure to investigate how changes in the alkyl chain or the introduction of new functional groups affect its chemical and physical properties. These analogues are generally synthesized using the same oximation chemistry, starting from a different parent aldehyde.

Analogues with Varied Alkyl Chain Structures: The structure of the alkyl group can be systematically altered to study steric and electronic effects. This is achieved by selecting aldehydes with different carbon skeletons as precursors.

Chain Length: Using aldehydes like 2-methylbutanal (shorter chain) or 2-methylhexanal (B3058890) (longer chain) produces oxime analogues with varied chain lengths. This can influence properties like solubility, boiling point, and crystallinity.

Branching Pattern: Altering the position of the methyl group (e.g., using 3-methylvaleraldehyde or 4-methylvaleraldehyde) or introducing more complex branching (e.g., 2-ethylhexanal) creates a range of structural isomers. These changes can impact the E/Z isomer ratio during synthesis and the reactivity of the oxime group due to different steric environments.

Analogues with Functionalization: Introducing functional groups into the alkyl chain creates analogues with significantly different chemical properties and potential for further reactivity. This is typically accomplished by starting with a functionalized aldehyde.

Unsaturation: An analogue containing a double or triple bond can be prepared from an unsaturated aldehyde, such as 2-methylpent-4-enal. The C=C bond can then serve as a handle for further chemical transformations.

Heteroatom Functionalization: Aldehydes containing halogens, hydroxyl groups, or ether linkages can be converted to their corresponding oximes. acs.org For example, starting with 5-chloro-2-methylvaleraldehyde would yield an oxime with a terminal alkyl chloride.

O-Functionalization: The oxime's hydroxyl group itself can be functionalized. O-alkylation or O-acylation leads to the formation of oxime ethers and esters, respectively. acs.orgorganic-chemistry.org These derivatives have distinct reactivity compared to the parent oxime; for instance, oxime ethers are stable under conditions where oximes might undergo rearrangement, and oxime esters are common substrates for Beckmann rearrangements or radical reactions. nsf.gov

| Analogue Name | Structural Modification | Starting Aldehyde Precursor |

|---|---|---|

| 2-Methylbutanaloxime | Shorter alkyl chain | 2-Methylbutanal |

| 3-Methylvaleraldehydeoxime | Different branching pattern | 3-Methylvaleraldehyde |

| 2-Methyl-4-pentenaloxime | Alkene functionalization | 2-Methyl-4-pentenal |

| 5-Methoxy-2-methylvaleraldehydeoxime | Ether functionalization | 5-Methoxy-2-methylvaleraldehyde |

| (E)-O-Methyl-2-methylvaleraldehydeoxime | O-Alkylation (Oxime Ether) | 2-Methylvaleraldehyde (followed by oximation and then O-methylation) |

Catalytic Applications and Catalysis Studies Involving 2 Methylvaleraldehydeoxime

Coordination Chemistry of Oxime Ligands in Homogeneous and Heterogeneous Catalysis

Oximes are versatile ligands in coordination chemistry due to the presence of both nitrogen and oxygen donor atoms, allowing them to coordinate to metal centers in various modes. This versatility has been exploited in the development of catalysts for a wide range of chemical reactions.

Design and Synthesis of Metal-Oxime Complexes

The design of metal-oxime complexes for catalysis hinges on the ability of the oxime ligand to influence the electronic and steric properties of the metal center. Oximes, including aliphatic variants like 2-Methylvaleraldehydeoxime, can act as neutral ligands or, upon deprotonation of the hydroxyl group, as anionic oximato ligands. This dual nature allows for the fine-tuning of the catalyst's reactivity.

The synthesis of these complexes typically involves the reaction of a metal salt with the oxime ligand in a suitable solvent. The resulting complex's geometry and coordination number are influenced by the metal ion, the structure of the oxime, and the reaction conditions. For example, palladium(II) complexes with phosphino-oxime ligands have been synthesized and characterized for their catalytic activities. researchgate.net The structural features of these complexes, such as bond angles and intramolecular hydrogen bonding, play a crucial role in their catalytic performance.

Table 1: Examples of Metal Centers Used in Oxime Complex Catalysis

| Metal Center | Typical Applications in Catalysis |

| Palladium (Pd) | Cross-coupling reactions, Beckmann rearrangement, C-H activation |

| Nickel (Ni) | Dehydration of aldoximes, coupling of aldoximes with amines |

| Cobalt (Co) | Radical cyclization reactions |

| Osmium (Os) | Conversion of aldoximes to nitriles |

| Iron (Fe) | Dehydration of aldoximes, oxidation reactions |

This table illustrates common metal centers that form catalytically active complexes with oxime-type ligands.

Application of Oxime-Metal Catalysts in Organic Transformations

Cross-Coupling Reactions: Palladacycles, a class of organometallic compounds that can be formed from oximes, are effective catalysts for Suzuki-Miyaura and Sonogashira coupling reactions. These reactions are fundamental in the formation of carbon-carbon bonds. researchgate.net

Beckmann Rearrangement: Nickel and palladium complexes have been shown to catalyze the Beckmann rearrangement of ketoximes to amides and lactams. researchgate.net

C-H Functionalization: Catalytic systems involving oxime ligands can direct the functionalization of otherwise inert C-H bonds, a highly sought-after transformation in organic synthesis. researchgate.net

Acylation Reactions: Simple nickel salts can catalyze the coupling of aldoximes with amines to produce amides, with the aldoxime potentially being formed in situ from the corresponding aldehyde. nih.gov

Complexes involving this compound would be expected to participate in similar catalytic processes, with the aliphatic side chain influencing solubility and steric interactions at the catalytic center.

Role of this compound as an Intermediate in Catalytic Cycles

Beyond its function as a ligand, this compound can serve as a crucial intermediate in multi-step catalytic processes. Its formation and subsequent conversion are key steps in synthesizing valuable chemical products from simple aldehyde precursors.

Catalytic Routes for the Formation of Oximes

The most common method for synthesizing oximes is the condensation reaction between an aldehyde or ketone and hydroxylamine (B1172632). at.ua In the case of this compound, this involves the reaction of 2-methylvaleraldehyde with hydroxylamine.

Reaction: CH₃(CH₂)₂CH(CH₃)CHO + NH₂OH → CH₃(CH₂)₂CH(CH₃)CH=NOH + H₂O

This reaction is typically catalyzed by a weak acid and proceeds smoothly under mild conditions. at.ua While often performed as a stoichiometric reaction, catalytic methods for oximation are continuously being developed to improve efficiency and sustainability. Metal centers can also mediate the generation of oximes through various pathways, including the nitrosation of organic carbanions. at.ua

Catalytic Conversion of Aldehydes to Corresponding Nitriles via Oxime Intermediates

A significant application of aldoximes as intermediates is in the synthesis of nitriles. This transformation is a two-step, one-pot process where the aldehyde is first converted to the aldoxime, which is then dehydrated to the nitrile. This cyanide-free route is an attractive alternative to traditional methods for nitrile synthesis. researchgate.net

Process for 2-Methylvaleronitrile Synthesis:

Oximation: 2-methylvaleraldehyde reacts with hydroxylamine to form this compound.

Dehydration: The intermediate, this compound, is dehydrated to yield 2-methylvaleronitrile and water.

The dehydration step is the key catalytic transformation. A wide array of catalysts has been developed for this purpose, ranging from metal complexes to biocatalysts.

Metal-Catalyzed Dehydration: Various metal complexes, including those of osmium, palladium, and iron, are active catalysts for the dehydration of aldoximes to nitriles. researchgate.netorganic-chemistry.org For instance, certain osmium(II) complexes can convert a broad range of aliphatic and aromatic aldoximes into the corresponding nitriles with high yields. researchgate.net

Biocatalytic Dehydration: A class of enzymes known as aldoxime dehydratases (Oxd) specifically catalyzes the conversion of aldoximes to nitriles. nih.govnih.gov These enzymes, often heme-containing proteins, offer a green and highly selective method for nitrile synthesis under mild reaction conditions. researchgate.netnih.gov This chemoenzymatic strategy, where the initial oximation is a chemical step followed by enzymatic dehydration, is gaining prominence for its sustainability. researchgate.netnih.gov

Table 2: Selected Catalytic Systems for Aldoxime Dehydration

| Catalyst Type | Catalyst Example | Conditions | Substrate Scope |

| Metal Complex | Osmium(II)-guanidinate complex | Acetonitrile, 80 °C | Aromatic, aliphatic, heteroaromatic aldoximes |

| Metal Complex | Cp*Fe(1,2-Cy2PC6H4O) | Room Temperature | Aromatic and aliphatic aldoximes |

| Enzyme | Aldoxime Dehydratase (Oxd) | Aqueous media, mild temp. | Broad, particularly aliphatic aldoximes |

| Chemical Reagent | Sulfuryl Fluoride (SO₂F₂) | Acetonitrile, ambient temp. | Wide range of aldoximes |

This table provides examples of different catalytic approaches for the conversion of aldoximes to nitriles, a key reaction where this compound acts as an intermediate. researchgate.netorganic-chemistry.org

Q & A

Basic Question: How to optimize the synthesis of 2-Methylvaleraldehydeoxime for reproducible yields?

Methodological Answer:

To optimize synthesis, systematically vary reaction parameters (e.g., temperature, solvent polarity, stoichiometry of hydroxylamine and 2-methylvaleraldehyde) while employing control experiments. Track intermediates via thin-layer chromatography (TLC) and characterize products using H/C NMR and IR spectroscopy to confirm oxime formation (C=N stretching ~1600–1650 cm) . Document reagent purity (e.g., ≥98% hydroxylamine hydrochloride) and solvent drying protocols to minimize side reactions. Use fractional distillation for aldehyde purification if impurities persist. Statistical tools (e.g., ANOVA) can identify significant yield variations across trials .

Basic Question: What analytical techniques are critical for characterizing this compound’s purity and structure?

Methodological Answer:

- Spectroscopy:

- NMR: Assign peaks for the oxime proton (δ ~8–10 ppm in H NMR) and confirm stereochemistry (E/Z isomerism) via NOESY or coupling constants.

- IR: Validate C=N (~1640 cm) and O-H (~3200 cm) stretches.

- Chromatography: Use HPLC with a polar column (e.g., C18) and UV detection to assess purity. Compare retention times with standards.

- Elemental Analysis: Confirm empirical formula (CHNO) with ≤0.3% deviation .

Supplemental data (e.g., HRMS, X-ray crystallography) should be archived in appendices for peer review .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.